3H-1,2,3-Benzoxathiazole, 2,2-Dioxide: Physical Properties, Chemical Reactivity, and Applications in Drug Development
3H-1,2,3-Benzoxathiazole, 2,2-Dioxide: Physical Properties, Chemical Reactivity, and Applications in Drug Development
Executive Summary
The cyclic sulfamate pharmacophore represents a privileged scaffold in modern medicinal chemistry, offering unique geometric and electronic properties that linear sulfonamides and sulfamates lack. 3H-1,2,3-Benzoxathiazole, 2,2-dioxide (CAS: 136061-92-2) is the fundamental benzofused parent compound of this class. Characterized by extreme structural ring strain and a highly electrophilic sulfur center, this molecule serves as a critical tool compound for studying enzyme kinetics—particularly as a substrate and inhibitor for Type I arylsulfatases.
This technical guide provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic methodology, and explores the mechanistic causality behind its reactivity and enzymatic interactions.
Physicochemical Profiling and Structural Strain
To effectively utilize 3H-1,2,3-benzoxathiazole, 2,2-dioxide in drug design, one must first understand the thermodynamic consequences of its geometry. Unlike acyclic sulfamates which adopt a relaxed tetrahedral geometry around the sulfur atom, the fusion of the five-membered oxathiazole ring to a rigid benzene backbone forces a significant geometric distortion.
X-ray crystallographic studies of related derivatives reveal that the five-membered ring is non-planar. The O–S–N bond angle is compressed to approximately 95.0° , a stark deviation from the ideal 109.5° tetrahedral angle. This compression induces significant ring strain (calculated to contribute ~1.36 pKa units of acidity difference compared to acyclic analogs), rendering the endocyclic sulfur atom highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Impact on Drug Development |
| Chemical Name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | Standard nomenclature for the parent scaffold. |
| CAS Registry Number | 136061-92-2 | Essential for compound sourcing and database querying. |
| Molecular Formula | C6H5NO3S | - |
| Molecular Weight | 171.17 g/mol | High ligand efficiency due to low molecular weight. |
| O-S-N Bond Angle | ~95.0° | Drives the electrophilicity of the sulfonyl center. |
| Hydrogen Bond Donors | 1 (N-H) | Facilitates active-site anchoring in target proteins. |
| Hydrogen Bond Acceptors | 3 (S=O, S-O-C) | Enables diverse dipole interactions. |
Rational Synthesis & Protocol Validation
The direct reaction of 2-aminophenol with sulfuryl chloride ( SO2Cl2 ) typically yields a complex mixture of oligomers due to competing intermolecular nucleophilic attacks. To bypass this, the synthesis requires an orthogonally protected intermediate. By utilizing a tosyl (p-toluenesulfonyl) protecting group on the nitrogen, we lower its nucleophilicity just enough to prevent intermolecular side reactions, while still allowing intramolecular cyclization.
Fig 1. Synthetic workflow for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide via N-tosyl intermediate.
Step-by-Step Methodology
Step 1: Cyclization to the N-Tosyl Intermediate
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Preparation: Dissolve 10 mmol of N-(2-hydroxyphenyl)-p-toluenesulfonamide in 50 mL of anhydrous dichloromethane ( CH2Cl2 ). Add 22 mmol of anhydrous triethylamine ( Et3N ).
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Thermal Control: Cool the reaction flask to 195 K (-78 °C) using a dry ice/acetone bath. Causality: SO2Cl2 reactions are highly exothermic. Cryogenic conditions prevent the degradation of the phenol and ensure kinetic control over the cyclization.
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Addition: Dropwise add 11 mmol of sulfuryl chloride ( SO2Cl2 ) over 30 minutes.
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Maturation: Allow the mixture to slowly warm to room temperature over 4 hours. Quench with ice water, extract the organic layer, and concentrate under reduced pressure.
Step 2: Selective N-Detosylation
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Reagent Selection: Dissolve the intermediate in acetonitrile and treat with 2.0 equivalents of Potassium Fluoride (KF) or Sodium Azide ( NaN3 ).
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Mechanistic Causality: Why use F− or N3− ? These are hard, highly localized nucleophiles. In the N-tosyl intermediate, the exocyclic tosyl sulfur is highly activated by the electron-withdrawing cyclic sulfamate. The fluoride ion selectively attacks the exocyclic sulfur, cleaving the N- SO2 (Tosyl) bond while leaving the sterically hindered, endocyclic sulfamate ring intact.
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Isolation: Filter the resulting salts and purify via recrystallization from ethanol to yield the pure 3H-1,2,3-benzoxathiazole, 2,2-dioxide.
Protocol Validation (Self-Validating System)
To ensure the integrity of the protocol, implement the following in-process controls:
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TLC Monitoring: The conversion of the starting material to the N-tosyl intermediate will show a distinct increase in Rf (using 7:3 Hexane:EtOAc) due to the loss of the polar phenol -OH group.
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1H-NMR Confirmation: Successful detosylation (Step 2) is confirmed by the complete disappearance of the characteristic aromatic A2B2 spin system of the tosyl group (~7.3 and 7.8 ppm) and the tosyl methyl singlet (~2.4 ppm), leaving only the four distinct aromatic protons of the benzoxathiazole core.
Chemical Reactivity and Hydrolysis Mechanisms
Understanding the degradation pathways of 3H-1,2,3-benzoxathiazole, 2,2-dioxide is critical for formulation and storage in drug development.
Base-Induced Hydrolysis
When exposed to basic nucleophiles (e.g., OH− , primary amines), the nucleophile attacks the endocyclic sulfonyl sulfur atom . Because the ring is highly strained (95° angle), the activation energy for ring-opening is exceptionally low. The endocyclic N- SO2 bond cleaves, yielding an acyclic 2-hydroxyphenyl-sulfamate derivative.
Acid-Catalyzed Hydrolysis
In highly acidic environments (e.g., concentrated H2SO4 or HClO4 ), the compound undergoes hydrolysis via an A-1 mechanism .
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Causality: The exocyclic oxygen of the sulfonyl group is rapidly and reversibly protonated. This is followed by a slow, rate-determining unimolecular cleavage of the S-O or S-N bond (driven by the relief of ring strain), forming a highly reactive sulfonylium-like intermediate that is subsequently trapped by water.
Enzymatic Profiling: Arylsulfatase Interaction
In biological systems, 3H-1,2,3-benzoxathiazole, 2,2-dioxide is a highly characterized substrate and competitive inhibitor for Type I Arylsulfatases , specifically modeled in Pseudomonas aeruginosa.
Type I arylsulfatases do not use standard amino acid side chains for catalysis. Instead, they rely on a post-translationally modified residue: 3-oxo-L-alanine (formylglycine) .
Fig 2. Catalytic ring-opening of the cyclic sulfamate by Type I Arylsulfatase.
Mechanism of Enzymatic Turnover
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Hydration: Within the enzyme's active site, the aldehyde group of formylglycine is hydrated to form a gem-diol.
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Nucleophilic Attack: One of the hydroxyl groups of the gem-diol acts as a nucleophile, attacking the highly electrophilic endocyclic sulfur of the benzoxathiazole ring.
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Ring Opening: The built-in ring strain of the 95° O-S-N angle acts as a thermodynamic spring. Upon attack, the ring springs open, cleaving the N- SO2 bond and releasing 2-aminophenol.
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Resolution: The resulting enzyme-sulfate intermediate collapses, releasing inorganic sulfate and regenerating the active formylglycine aldehyde.
Because the cyclic sulfamate mimics the transition state of natural sulfate ester hydrolysis while offering a highly reactive electrophilic center, derivatives of this scaffold are actively researched as suicide inhibitors for steroid sulfatase (STS) in hormone-dependent oncology (e.g., breast and prostate cancers).
References
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Andersen, K. K., Bray, D. D., Chumpradit, S., Clark, M. E., Habgood, G. J., Hubbard, C. D., & Young, K. M. (1991). 1,2,3-Benzoxathiazole 2,2-dioxides: synthesis, mechanism of hydrolysis, and reactions with nucleophiles. The Journal of Organic Chemistry, 56(23), 6508–6516.[Link]
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Bekdemir, Y., Kutuk, H., Celik, S., & Tillett, J. G. (2001). Acid-Catalysed Hydrolysis of Some Aromatic Cyclic Sulfamates. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(4), 965-972.[Link]
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BRENDA Enzyme Database. Information on EC 3.1.6.1 - arylsulfatase (type I) and Organism(s) Pseudomonas aeruginosa. BRENDA, The Comprehensive Enzyme Information System.[Link]
